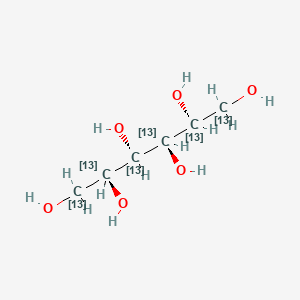
D-Glucitol-13C6
説明
Synthesis Analysis
The synthesis of D-Glucitol-13C6 can involve several chemical pathways, including the reaction of D-glucose-13C6 with acetone under specific conditions. For instance, concentrated sulfuric acid has been used as a catalytic agent to synthesize 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose from D-glucose-13C6 and acetone, achieving a yield of 75.6% with high chemical purity and 13C atom abundance (Hao, 2011).
Molecular Structure Analysis
The crystal structure of D-glucitol has been extensively studied. For example, the A form of D-glucitol was determined through X-ray and neutron diffractometer data, revealing a bent chain conformation with normal C-C bond lengths and a specific arrangement of hydroxyl groups involved in hydrogen bonds forming infinite spirals (Park et al., 1971).
Chemical Reactions and Properties
D-Glucitol undergoes various chemical reactions, including acetalation to form isopropylidene derivatives. For example, the reaction of D-glucitol with acetone-zinc chloride can produce a mixture of isopropylidene derivatives, which upon further processing, yields specific acetal forms useful in subsequent chemical synthesis (Kuszmann & Sohår, 1979).
Physical Properties Analysis
The physical properties of D-Glucitol-13C6, such as crystallinity, solubility, and molecular arrangement, can significantly impact its utilization in scientific research. Studies on various glucans, including those structurally similar to D-Glucitol-13C6, using 13C NMR spectroscopy, have provided insights into their conformation-dependent chemical shifts and gelation properties, indicating the influence of molecular conformation on physical properties (Saitô et al., 1986).
Chemical Properties Analysis
The chemical properties of D-Glucitol-13C6, including its reactivity and interactions with other substances, are crucial for its applications in chemical synthesis and research. Studies exploring the synthesis and NMR spectrum of various D-glucose derivatives have shed light on the bond polarization differences and chemical shift assignments, offering valuable insights into the chemical properties of D-Glucitol-13C6 (Koch & Perlin, 1970).
科学的研究の応用
NMR Studies of Sugars : D-Glucitol-13C6 has been used in nuclear magnetic resonance (NMR) studies of sugars. For instance, 13C-NMR was applied to study glucose-related compounds like 1,5-anhydro-D-glucitol and 1,5-anhydro-D-fructose. This technique allowed for tracing the entire carbon skeleton of these sugars with high sensitivity, confirming their chemical structures and optimizing enzymatic reactions for sugar preparation (Kametani et al., 1996).
Imaging Glutamine Metabolism : In research on human hepatocellular carcinoma cells, D-Glucitol-13C6 was utilized to enhance the sensitivity of 13C MR spectroscopy. This approach showed the conversion of hyperpolarized glutamine to glutamate by mitochondrial glutaminase, which is crucial for developing imaging techniques to detect glutamine metabolism in vivo (Gallagher et al., 2008).
Studying Sperm Metabolism : D-Glucitol-13C6 has been used in 13C-Magnetic Resonance Spectroscopy to study human sperm metabolism. This study showed that sperm populations metabolize 13C substrates like glucose and fructose, primarily generating lactate and, to a lesser extent, bicarbonate. This research provides insights into sperm metabolism and potential implications for reproductive health (Calvert et al., 2018).
Brain Metabolism Studies : The cerebral metabolism of D-Glucitol-13C6 has been studied with localized 13C NMR spectroscopy, providing insights into the conversion of glucose to neurotransmitters like glutamate and glutamine. This research contributes to our understanding of brain metabolism and neurological health (Gruetter et al., 1994).
Diabetes Diagnosis and Research : D-Glucitol-13C6 has been used in developing methods for determining 1,5-anhydro-D-glucitol in plasma, which is relevant for diagnosing diabetes mellitus. This method provides a simpler and quicker alternative to gas-liquid chromatography, improving the diagnostic process for diabetes (Yabuuchi et al., 1989).
Metabolic Compartmentation Studies : This compound has also been employed to estimate glucose flux via pyruvate carboxylase/pyruvate dehydrogenase in the brain, aiding in understanding the compartmentation of amino acid metabolism (Lapidot & Gopher, 1994).
特性
IUPAC Name |
(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GVZKVBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Sorbitol-13C6 | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

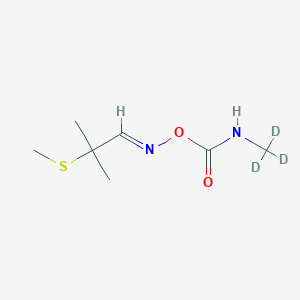
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
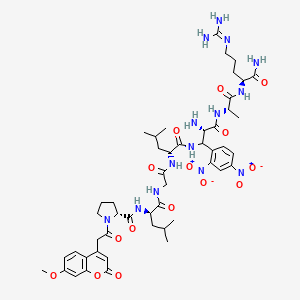
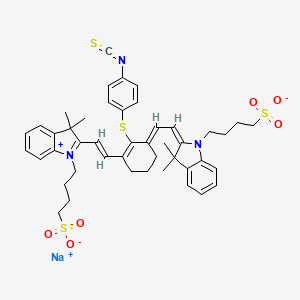

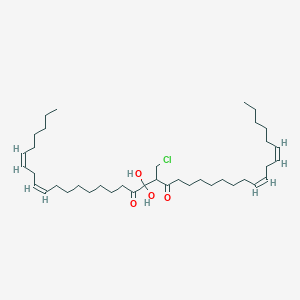
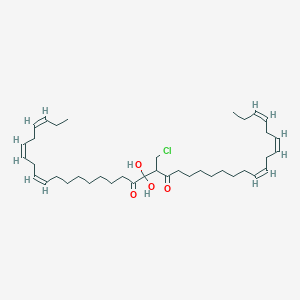
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
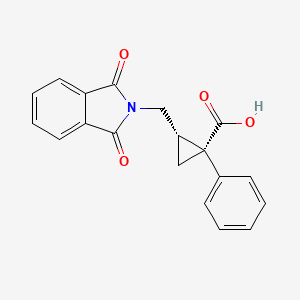
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
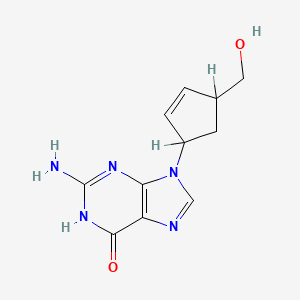
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)